molecular formula C15H22O7 B1365208 Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate CAS No. 57899-62-4

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Cat. No.: B1365208
CAS No.: 57899-62-4
M. Wt: 314.33 g/mol
InChI Key: AZZZPEZAKWSDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate is an organic compound with the molecular formula C15H22O7 It is a derivative of cyclohexane, featuring three ester groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with diethyl malonate in the presence of a base, followed by esterification with ethanol. The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triethyl 4-oxocyclohexane-1,1,3-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The ketone group can also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 4-oxocyclohexane-1,1,3-tricarboxylic acid
  • Triethyl 4-hydroxycyclohexane-1,1,3-tricarboxylate
  • Diethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .

Biological Activity

Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate, also known by its CAS number 17159-79-4, is an organic compound with potential applications in various biological contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C12H18O7
  • Molecular Weight : 246.27 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 248.8 °C
  • Water Solubility : Insoluble

These properties suggest that the compound may interact with biological systems in unique ways due to its structural characteristics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against diseases such as cancer.
  • Antioxidant Properties : Preliminary studies suggest that triethyl 4-oxocyclohexane derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and damage.
  • Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound showed significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicated a dose-dependent response with potential for therapeutic application.
Cell LineIC50 Value (µM)Observations
MCF-725Significant reduction in viability
A54930Induction of apoptosis
  • Mechanistic Studies : Further research into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Toxicological Profile

The safety profile of triethyl 4-oxocyclohexane has been assessed through various toxicological studies. Findings indicate that while the compound exhibits promising biological activity, caution is warranted due to potential toxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O7/c1-4-20-12(17)10-9-15(8-7-11(10)16,13(18)21-5-2)14(19)22-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZZPEZAKWSDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471920
Record name Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57899-62-4
Record name 1,1,3-Triethyl 4-oxo-1,1,3-cyclohexanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57899-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Reactant of Route 2
Reactant of Route 2
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Reactant of Route 3
Reactant of Route 3
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Reactant of Route 4
Reactant of Route 4
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Reactant of Route 5
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate
Reactant of Route 6
Triethyl 4-oxocyclohexane-1,1,3-tricarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.